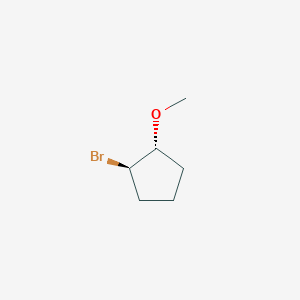

Cyclopentane, 1-bromo-2-methoxy-, trans-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentane, 1-bromo-2-methoxy-, trans- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a trans isomer of 1-bromo-2-methoxycyclopentane and is commonly used in organic synthesis and medicinal chemistry.

Scientific Research Applications

- 1-Bromo-2-methoxy-naphthalene serves as a valuable synthetic intermediate. Researchers use it to create more complex molecules through subsequent reactions. Its reactivity and stability make it a versatile building block for organic synthesis .

- Scientists have developed a catalyst using this compound for highly enantioselective aziridination reactions. These reactions involve the formation of aziridine rings, which are essential in drug synthesis and other chemical transformations. The chiral nature of the catalyst ensures selective formation of specific enantiomers .

- Palladium-catalyzed Ullmann coupling reactions allow the formation of biaryls or biheterocycles. Trans-1-bromo-2-methoxycyclopentane participates in these coupling reactions, leading to the creation of diverse aromatic compounds. Such compounds find applications in materials science, pharmaceuticals, and agrochemicals .

- Researchers use this compound as a starting material to synthesize various organic molecules. Its unique structure and reactivity enable the construction of complex frameworks, which are crucial in drug discovery and development. Medicinal chemists explore its derivatives for potential therapeutic agents .

- Trans-1-bromo-2-methoxycyclopentane undergoes ring-opening reactions, yielding functionalized products. These reactions are valuable for modifying cyclic structures and introducing new substituents. Researchers study these transformations for their synthetic utility and mechanistic insights .

- Investigating the reactivity, stereochemistry, and reaction mechanisms involving this compound contributes to our understanding of physical organic chemistry. Researchers explore its behavior under different conditions, elucidating reaction pathways and kinetics .

Synthetic Intermediates

Enantioselective Aziridination Catalyst

Palladium-Catalyzed Ullmann Coupling

Organic Synthesis and Medicinal Chemistry

Ring-Opening Reactions

Physical Organic Chemistry Studies

Mechanism of Action

Target of Action

The primary targets of “Cyclopentane, 1-bromo-2-methoxy-, trans-” are likely to be biological macromolecules like proteins or nucleic acids. The bromine atom could potentially form a covalent bond with these targets, altering their function .

Mode of Action

“Cyclopentane, 1-bromo-2-methoxy-, trans-” may interact with its targets through covalent bonding, given the presence of a bromine atom. This interaction could lead to changes in the target’s structure and function .

properties

IUPAC Name |

(1R,2R)-1-bromo-2-methoxycyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBGZVCNAAUYAD-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentane, 1-bromo-2-methoxy-, trans- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2681222.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2681223.png)

![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride](/img/structure/B2681224.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)